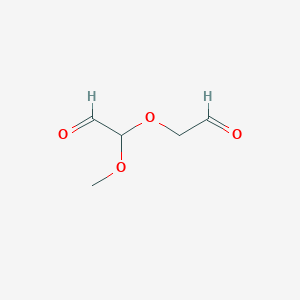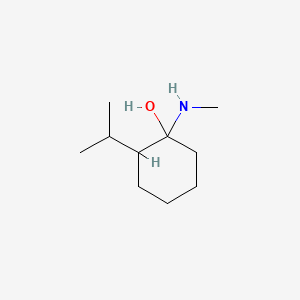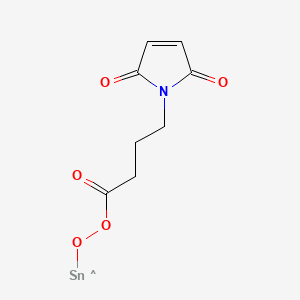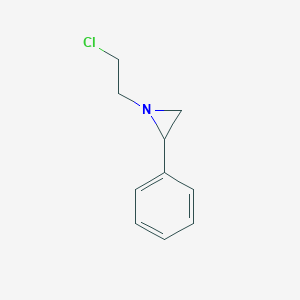
1-(2-Chloroethyl)-2-phenylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-2-phenylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl group attached to the aziridine ring and a chloroethyl group at the nitrogen atom. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-2-phenylaziridine can be synthesized through several methods. One common approach involves the reaction of 2-phenylethylamine with ethylene oxide in the presence of a base, followed by chlorination of the resulting 2-phenylethylaziridine. The reaction conditions typically involve:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Chlorinating Agent: Thionyl chloride or phosphorus pentachloride
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloroethyl)-2-phenylaziridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aziridine N-oxides.
Reduction: Reduction of the aziridine ring can lead to the formation of ethylamines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of substituted aziridines.
Oxidation: Formation of aziridine N-oxides.
Reduction: Formation of ethylamines.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-2-phenylaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a DNA cross-linking agent, which can be useful in studying DNA repair mechanisms.
Medicine: Explored for its anticancer properties due to its ability to alkylate DNA, leading to cell cycle arrest and apoptosis.
Industry: Utilized in the production of polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-2-phenylaziridine involves the formation of highly reactive intermediates that can alkylate nucleophilic sites in biological macromolecules. The chloroethyl group undergoes nucleophilic attack, leading to the formation of aziridinium ions, which can then react with DNA, proteins, and other cellular components. This alkylation process can result in DNA cross-linking, inhibition of DNA replication, and ultimately cell death.
Comparación Con Compuestos Similares
Carmustine (1,3-bis(2-chloroethyl)-1-nitrosourea): Used as an alkylating agent in chemotherapy.
Lomustine (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea): Another alkylating agent used in cancer treatment.
Sulfur Mustard (bis(2-chloroethyl) sulfide): A chemical warfare agent with similar alkylating properties.
Uniqueness: 1-(2-Chloroethyl)-2-phenylaziridine is unique due to its aziridine ring structure, which imparts high reactivity and specificity in chemical reactions. Unlike other alkylating agents, the presence of the phenyl group enhances its stability and allows for selective targeting of biological molecules.
Propiedades
Número CAS |
40371-19-5 |
|---|---|
Fórmula molecular |
C10H12ClN |
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-2-phenylaziridine |
InChI |
InChI=1S/C10H12ClN/c11-6-7-12-8-10(12)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clave InChI |
WMACXBKTJOGZML-UHFFFAOYSA-N |
SMILES canónico |
C1C(N1CCCl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


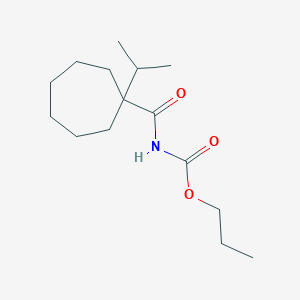

![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13830508.png)
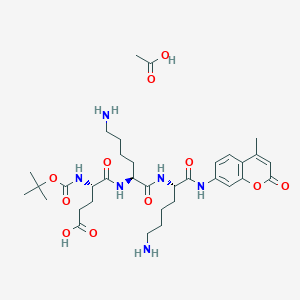

![N-(6-methylbenzo[d]thiazol-2-yl)cyclobutanecarboxamide](/img/structure/B13830518.png)
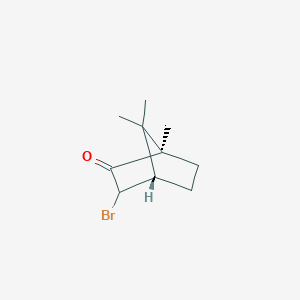
![2-[(Oxan-2-yl)oxy]ethyl thiocyanate](/img/structure/B13830530.png)

